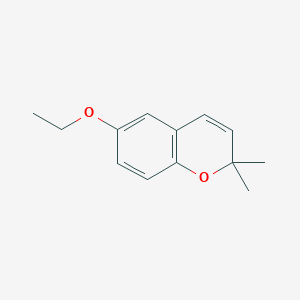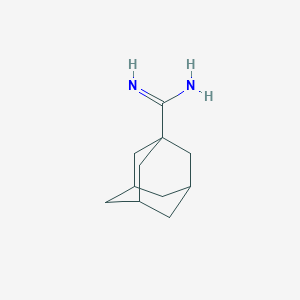
6-Ethoxy-2,2-dimethyl-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2,2-dimethyl-2H-chromene, also known as Chromene, is a heterocyclic organic compound that belongs to the class of oxygen-containing heterocycles. Chromene has attracted considerable attention in recent years due to its potential applications in various fields such as medicine, pharmacy, and material science.
Mecanismo De Acción
6-Ethoxy-2,2-dimethyl-2H-chromene exerts its pharmacological activities through various mechanisms of action. It has been found to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. 6-Ethoxy-2,2-dimethyl-2H-chromene also inhibits the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Ethoxy-2,2-dimethyl-2H-chromene has several advantages for lab experiments. It is a relatively stable compound and can be synthesized through various methods. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively easy to purify and analyze. However, 6-Ethoxy-2,2-dimethyl-2H-chromene has some limitations for lab experiments. It is a relatively expensive compound and may not be easily available. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively insoluble in water, which may limit its applications in aqueous systems.
Direcciones Futuras
There are several future directions for the research on 6-Ethoxy-2,2-dimethyl-2H-chromene. One direction is to investigate the structure-activity relationship of 6-Ethoxy-2,2-dimethyl-2H-chromene and its derivatives. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in nanotechnology and biotechnology. 6-Ethoxy-2,2-dimethyl-2H-chromene-based materials may have potential applications in the synthesis of sensors, catalysts, and drug delivery systems. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit neuroprotective effects in animal models of neurodegeneration.
Métodos De Síntesis
6-Ethoxy-2,2-dimethyl-2H-chromene can be synthesized through several methods, including the Pechmann condensation, the Knoevenagel condensation, and the Friedel-Crafts reaction. The Pechmann condensation is the most commonly used method for the synthesis of 6-Ethoxy-2,2-dimethyl-2H-chromene. It involves the reaction between a phenol and a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base catalyst. The Friedel-Crafts reaction involves the reaction between a phenol and an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
6-Ethoxy-2,2-dimethyl-2H-chromene has been extensively studied for its potential applications in medicine and pharmacy. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial activities. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been investigated for its potential applications in material science, such as the synthesis of organic light-emitting diodes and organic solar cells.
Propiedades
Número CAS |
180341-24-6 |
|---|---|
Nombre del producto |
6-Ethoxy-2,2-dimethyl-2H-chromene |
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
6-ethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O2/c1-4-14-11-5-6-12-10(9-11)7-8-13(2,3)15-12/h5-9H,4H2,1-3H3 |
Clave InChI |
PLJITTVKPAGWES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
SMILES canónico |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
Sinónimos |
2H-1-Benzopyran,6-ethoxy-2,2-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)


![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)




![Hepta[5][5]circulene](/img/structure/B71050.png)